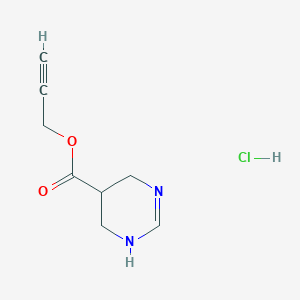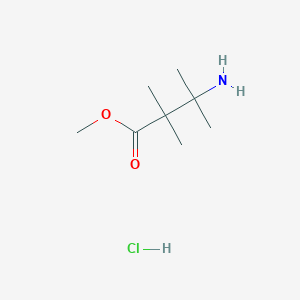
Methyl 2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate” is a chemical compound that incorporates a thiophene ring . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives, like the one you’re asking about, are essential heterocyclic compounds with a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with various substrates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique
Fluorescence Imaging and Logic Gates
A study by Karak et al. (2013) highlights the development of a naphthalene-thiophene hybrid molecule that acts as a molecular AND type binary logic gate with Zn²⁺ and OAc⁻ ions as inputs. This molecule turns on the fluorescence of the system, making it useful for the detection of intracellular Zn²⁺ under a fluorescence microscope. This application demonstrates the potential of Methyl 2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate derivatives in biological imaging and sensing technologies (Karak et al., 2013).
Catalytic Synthesis
Mokhtary and Torabi (2017) discuss the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of compounds related to this compound. The research emphasizes the efficiency and environmental friendliness of using magnetic nanoparticles in synthesizing naphthalene derivatives under ultrasound irradiation. This method offers clean methodologies, easy workup procedures, and high yields, highlighting the potential of naphthalene derivatives in green chemistry (Mokhtary & Torabi, 2017).
Synthesis and Characterization
Yang Jing (2010) provides insights into the design and synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives. The study involves synthesizing these derivatives and characterizing their structures through NMR, IR, and MS techniques. This research showcases the chemical versatility of naphthalene derivatives and their potential in developing new chemical entities with specific properties (Yang Jing, 2010).
Chemosensors for Metal Ions
Research by Gosavi-Mirkute et al. (2017) explores the synthesis and characterization of naphthoquinone-based chemosensors for transition metal ions. These chemosensors demonstrate remarkable selectivity towards Cu²⁺ ions, accompanied by a color change from orange to intense blue, indicating their potential application in environmental monitoring and chemical analysis (Gosavi-Mirkute et al., 2017).
Environmental Pollution Monitoring
Aarssen et al. (1999) study the distributions of methylated naphthalenes in crude oils, proposing new parameters based on the variations in the distributions of trimethylnaphthalenes, tetramethylnaphthalenes, and pentamethylnaphthalenes. This research has implications for understanding the maturity, biodegradation, and mixing of crude oils, which could be vital for environmental pollution monitoring and assessment (Aarssen et al., 1999).
Orientations Futures
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “Methyl 2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate” and similar compounds may involve further exploration of their biological activities and potential therapeutic applications.
Mécanisme D'action
Target of Action
For instance, thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Propriétés
IUPAC Name |
methyl 2-[(2-naphthalen-1-ylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-22-18(21)15-9-10-23-17(15)19-16(20)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXTUOKQDXWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2708449.png)


![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2708452.png)





![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2708463.png)

![Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2708465.png)
